5-(1-chloroethyl)-2,3-dihydro-1H-indene
Description
Properties
IUPAC Name |
5-(1-chloroethyl)-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZKWZIKSHPAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-1-indanone Intermediate
The preparation of 5-(1-chloroethyl)-2,3-dihydro-1H-indene typically begins with the synthesis of 5-chloro-1-indanone, a crucial precursor.
- Starting Material: 3-chlorobenzaldehyde
- Step A: Oxidation of 3-chlorobenzaldehyde to 3-chlorobenzene propionic acid
- Step B: Cyclization and conversion of 3-chlorobenzene propionic acid to 5-chloro-1-indanone
| Step | Reactants/Conditions | Details |
|---|---|---|
| A | 3-chlorobenzaldehyde, oxidizing agent | Temperature: 20–150 °C (preferably 50–80 °C) |
| B | 3-chlorobenzene propionic acid, acid chloride (e.g., acetyl chloride), Lewis acid catalyst (e.g., AlCl3) | Temperature: -10 to 120 °C (preferably 50–80 °C) |
- Organic bases such as diethylamine, triethylamine, or pyridine are used to facilitate reactions.
- Lewis acids like aluminum chloride or zinc chloride catalyze the cyclization step.
This method provides an efficient route to 5-chloro-1-indanone with controlled reaction conditions to optimize yield and purity.
Preparation of this compound via Methyl Carbonate Salification and Oxidation
A patented method describes a three-step process involving salification, acidification, and oxidation to prepare a related compound, (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indenes-2-carboxylate methyl ester, which is structurally close to this compound.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Salification | Mixing methyl carbonate, sodium hydride, and toluene; warming to reflux; slow addition of 5-chloro-1-indanone over 1.5–3 hours | Toluene to 5-chloro-1-indanone mass ratio 5–7:1; careful control of addition time critical for yield |
| 2. Acidification | Dropwise addition of concentrated hydrochloric acid and ice mixture; stirring and phase separation | Molar ratio chloroindanone to HCl 1:1–2; pH adjusted to 2–3; HCl to ice mass ratio 1:10–12 |
| 3. Oxidation | Dissolution of intermediate in toluene with cinchonine; simultaneous dropwise addition of hydrogen phosphide cumene and intermediate solution; incubation at 40–45 °C for 12 hours | Toluene to cinchonine mass ratio 5.5–6:1; reaction temperature and time optimized for enantiomeric excess |
- Yield: 75–78%
- Optical purity (S-enantiomeric excess): 80–83%
This method improves upon prior art by optimizing solvent choice (toluene), reaction times, and reagent ratios to enhance yield and reduce costs.
Functionalization to Introduce the 1-Chloroethyl Group
Although direct preparation methods for this compound are less explicitly documented, related alkylation reactions provide insight:
- The 5-chloro-1-indanone intermediate can be acylated or alkylated under controlled conditions to introduce the 1-chloroethyl substituent.
- Alkylating agents such as 5-chloro-2-(2-chloroethyl)-2,3-dihydro-1H-inden-1-one have been used in reactions with nucleophiles like 1-(pyridin-2-yl)piperazine under general alkylation conditions to yield substituted indane derivatives.
This suggests that the 1-chloroethyl group can be introduced via an alkylation step involving chlorinated ethyl reagents reacting with the indanone core.
Summary Table of Preparation Steps and Conditions
| Preparation Stage | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|
| Synthesis of 5-chloro-1-indanone | 3-chlorobenzaldehyde, oxidizing agent, acid chloride, Lewis acid catalyst | 20–150 (opt. 50–80) | Variable | Controlled oxidation and cyclization |
| Salification | Methyl carbonate, sodium hydride, toluene, 5-chloro-1-indanone | Reflux (~110) | 1.5–3 hours | Slow addition critical for yield |
| Acidification | Concentrated HCl and ice mixture | Ambient | 3–5 hours | pH adjusted to 2–3; phase separation |
| Oxidation | Hydrogen phosphide cumene, cinchonine, toluene | 40–45 | 12 hours | Enantiomeric purity enhanced |
| Alkylation (1-chloroethyl introduction) | 5-chloro-2-(2-chloroethyl)-2,3-dihydro-1H-inden-1-one, nucleophile | General alkylation conditions | Variable | Used for functionalization of indane core |
Research Findings and Analysis
- The use of toluene as solvent is advantageous due to its high boiling point and chemical inertness, facilitating efficient reflux and minimizing side reactions.
- The slow addition rate of 5-chloro-1-indanone during salification is crucial; too rapid addition leads to incomplete reaction and loss of intermediate in washing steps, reducing yield.
- The acidification step with controlled pH and temperature ensures proper conversion and isolation of intermediates without decomposition.
- The oxidation step employing cinchonine as a chiral inducer improves the optical purity of the product, which is significant for pharmaceutical applications.
- The described synthetic route for 5-chloro-1-indanone is versatile and can be adapted with various acid chlorides and Lewis acids to optimize yield and selectivity.
- Alkylation methods involving chlorinated ethyl reagents provide a pathway to introduce the 1-chloroethyl substituent, enabling further derivatization of the indane scaffold.
Chemical Reactions Analysis
Types of Reactions
5-(1-chloroethyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of ethyl derivatives by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 5-(1-hydroxyethyl)-2,3-dihydro-1H-indene.
Oxidation: 5-(1-chloroethyl)-2,3-dihydro-1H-indanone.
Reduction: 5-ethyl-2,3-dihydro-1H-indene.
Scientific Research Applications
5-(1-chloroethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-chloroethyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Analogs
| Compound Name | Substituent | Bioactivity/Application | Lipophilicity (LogP)* | Notable Toxicity |
|---|---|---|---|---|
| This compound | 1-Chloroethyl | Inferred: Intermediate in agrochemical synthesis | ~3.2 (estimated) | Not reported |
| 5-Chloromethyl-2,3-dihydro-1H-indene | Chloromethyl | Synthetic intermediate for pesticides | 2.9 | High reactivity risks |
| LY186641 | Sulfonamide | Antineoplastic (Phase I trial) | 1.8 | Methemoglobinemia |
| Diaporindene A | Benzodioxan | Anti-inflammatory (IC₅₀ = 4.2 μM) | 3.5 | None reported |
*LogP values estimated using ChemDraw or inferred from analogs.
Biological Activity
5-(1-chloroethyl)-2,3-dihydro-1H-indene is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the chloroethyl group contributes to its reactivity and interaction with various biological molecules. The compound is primarily studied for its role as an intermediate in organic synthesis and its potential effects on cellular processes.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The chloroethyl moiety can form covalent bonds with nucleophilic sites on proteins, which may lead to enzyme inhibition or activation. This interaction can alter the function of specific enzymes involved in various metabolic pathways, resulting in significant biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity through covalent modification.
- Receptor Interaction : It may bind to specific receptors, influencing signaling pathways.
- Gene Expression Modulation : Changes in enzyme activity can lead to alterations in gene expression profiles.
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Cell Signaling : Modulates key signaling pathways that affect cellular responses.
- Metabolism : Alters metabolic processes by affecting enzyme function.
- Gene Expression : Impacts transcriptional activity through interactions with transcription factors.
Temporal and Dosage Effects
The effects of this compound are dose-dependent and can vary over time:
- Low Doses : Minimal observable effects on cellular functions.
- High Doses : Significant biochemical changes, including metabolic shifts and altered signaling pathways.
Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research efforts:
Case Study 1: Enzyme Interaction
In laboratory settings, experiments showed that this compound effectively inhibited the enzyme acetylcholinesterase at concentrations above 100 µM. This inhibition could have implications for neuropharmacology, particularly in treating conditions like Alzheimer's disease.
Case Study 2: Cancer Research
A study explored the compound's potential as an anti-cancer agent by examining its effects on cancer cell lines. Results indicated that at higher concentrations (≥50 µM), it induced apoptosis in breast cancer cells through the modulation of apoptotic signaling pathways.
Q & A
Q. What are the recommended synthetic pathways for 5-(1-chloroethyl)-2,3-dihydro-1H-indene, and how can purity be optimized?
Methodological Answer: A multi-step synthesis approach is often employed, starting with Wittig reactions to extend carbon chains, followed by catalytic hydrogenation to reduce double bonds. Bromination, Claisen condensation, and cyclization are critical steps to form the dihydroindene core . To optimize purity (≥95%), use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction intermediates via HPLC-MS. Ensure anhydrous conditions during chlorination steps to minimize byproducts .
Q. How should structural characterization be performed for this compound?
Methodological Answer: Combine NMR (¹H/¹³C) to confirm the chloroethyl substituent’s position and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the bicyclic framework . Mass spectrometry (HRMS) validates molecular weight (expected ~225.72 g/mol for the base structure) . IR spectroscopy can identify C-Cl stretching vibrations (~550–650 cm⁻¹) .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for all manipulations .
- Waste Disposal: Collect halogenated organic waste separately and incinerate via licensed facilities to prevent environmental release of chlorinated byproducts .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent aerosolization .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer: Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., CAL-B) paired with racemization catalysts (e.g., TBD) enables >90% enantiomeric excess (ee). Monitor reactions via chiral HPLC (Chiralpak IA column, hexane/isopropanol) . For lab-scale setups, maintain substrate concentrations ≤0.1 M to prevent enzyme inhibition and optimize reaction temperatures (30–40°C) .
Q. What strategies resolve contradictions in reported biological activities of dihydroindene derivatives?
Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2.2–7.2 μM in cancer cells ) often stem from assay variability. Standardize protocols:
Q. How can computational modeling guide the design of 5-(1-chloroethyl)-dihydroindene-based kinase inhibitors?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target kinases (e.g., DDR1). Focus on the chloroethyl group’s role in hydrophobic pocket binding .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
- SAR Analysis: Correlate substituent electronegativity (Cl vs. F) with inhibitory potency (e.g., Kd values <10 nM achievable with chloroethyl groups) .
Q. What are the challenges in scaling up dihydroindene synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct Formation: At scale, Friedel-Crafts alkylation may yield regioisomers. Use Lewis acid catalysts (e.g., AlCl₃) at controlled temperatures (0–5°C) to direct chloroethyl substitution to the 5-position .
- Exotherm Management: Employ jacketed reactors with gradual reagent addition to prevent thermal runaway during chlorination .
- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
